![molecular formula C30H29N3O4S B298221 2-[(4-ethoxyphenyl)imino]-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298221.png)
2-[(4-ethoxyphenyl)imino]-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-ethoxyphenyl)imino]-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-1,3-thiazolidin-4-one is a synthetic compound that has shown potential in scientific research applications. In
Wirkmechanismus
The mechanism of action of 2-[(4-ethoxyphenyl)imino]-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound targets specific signaling pathways involved in cancer cell growth and survival, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-ethoxyphenyl)imino]-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-1,3-thiazolidin-4-one has biochemical and physiological effects on cancer cells. The compound can inhibit cancer cell growth and induce apoptosis in a dose-dependent manner. Additionally, the compound has been shown to have low toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-ethoxyphenyl)imino]-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-1,3-thiazolidin-4-one in lab experiments is its potential as a cytotoxic agent for cancer cells. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-ethoxyphenyl)imino]-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-1,3-thiazolidin-4-one. One direction is to further investigate the mechanism of action of the compound in order to optimize its use in experiments. Another direction is to explore the potential of the compound in combination with other cytotoxic agents for cancer treatment. Additionally, future research could investigate the potential of the compound in other scientific research applications beyond cancer research.
In conclusion, 2-[(4-ethoxyphenyl)imino]-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-1,3-thiazolidin-4-one is a synthetic compound that has shown potential in scientific research applications, particularly in the field of cancer research. The compound has cytotoxic effects on cancer cells and can induce apoptosis, but its mechanism of action is not fully understood. There are advantages and limitations to using the compound in lab experiments, and several future directions for research on the compound.
Synthesemethoden
The synthesis of 2-[(4-ethoxyphenyl)imino]-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazole with 2-bromo-4'-ethoxyacetophenone to form 2-(4-ethoxyphenyl)thiazolidin-4-one. This intermediate is then reacted with 2-(2-methoxyphenoxy)ethyl-1H-indole-3-carbaldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
2-[(4-ethoxyphenyl)imino]-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-1,3-thiazolidin-4-one has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Produktname |
2-[(4-ethoxyphenyl)imino]-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-1,3-thiazolidin-4-one |
---|---|
Molekularformel |
C30H29N3O4S |
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
(5Z)-2-(4-ethoxyphenyl)imino-5-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H29N3O4S/c1-4-36-23-15-13-22(14-16-23)31-30-32(2)29(34)28(38-30)19-21-20-33(25-10-6-5-9-24(21)25)17-18-37-27-12-8-7-11-26(27)35-3/h5-16,19-20H,4,17-18H2,1-3H3/b28-19-,31-30? |
InChI-Schlüssel |
IGYPLROVQOXOHK-VJLXJNPLSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5OC)/S2)C |
SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5OC)S2)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5OC)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.